Cas no 2227801-18-3 (rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol)

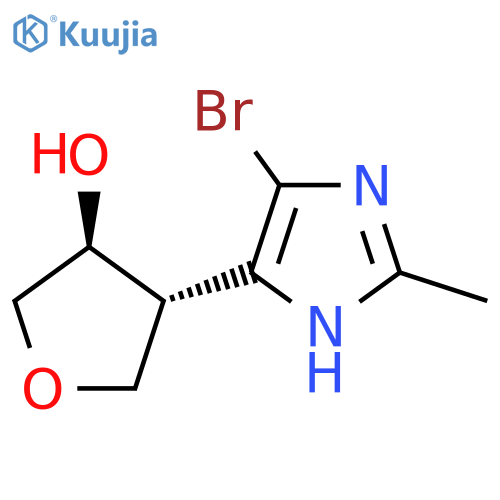

2227801-18-3 structure

商品名:rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol

- 2227801-18-3

- EN300-1624376

-

- インチ: 1S/C8H11BrN2O2/c1-4-10-7(8(9)11-4)5-2-13-3-6(5)12/h5-6,12H,2-3H2,1H3,(H,10,11)/t5-,6-/m1/s1

- InChIKey: LTFDFNVNQPREDM-PHDIDXHHSA-N

- ほほえんだ: BrC1=C([C@@H]2COC[C@H]2O)NC(C)=N1

計算された属性

- せいみつぶんしりょう: 246.00039g/mol

- どういたいしつりょう: 246.00039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 58.1Ų

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1624376-10.0g |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |

2227801-18-3 | 10g |

$8749.0 | 2023-06-04 | ||

| Enamine | EN300-1624376-0.5g |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |

2227801-18-3 | 0.5g |

$1954.0 | 2023-06-04 | ||

| Enamine | EN300-1635415-5000mg |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |

2227801-18-3 | 5000mg |

$3065.0 | 2023-09-22 | ||

| Enamine | EN300-1635415-100mg |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |

2227801-18-3 | 100mg |

$930.0 | 2023-09-22 | ||

| Enamine | EN300-1635415-500mg |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |

2227801-18-3 | 500mg |

$1014.0 | 2023-09-22 | ||

| Enamine | EN300-1624376-1.0g |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |

2227801-18-3 | 1g |

$2035.0 | 2023-06-04 | ||

| Enamine | EN300-1635415-2500mg |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |

2227801-18-3 | 2500mg |

$2071.0 | 2023-09-22 | ||

| Enamine | EN300-1624376-2.5g |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |

2227801-18-3 | 2.5g |

$3988.0 | 2023-06-04 | ||

| Enamine | EN300-1624376-0.05g |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |

2227801-18-3 | 0.05g |

$1709.0 | 2023-06-04 | ||

| Enamine | EN300-1624376-0.1g |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol |

2227801-18-3 | 0.1g |

$1791.0 | 2023-06-04 |

rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Oliver D. John Food Funct., 2020,11, 6946-6960

2227801-18-3 (rac-(3R,4S)-4-(4-bromo-2-methyl-1H-imidazol-5-yl)oxolan-3-ol) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量